molecular formula C7H5ClF3NO3S B6328771 2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid CAS No. 445-11-4

2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid

Cat. No.: B6328771
CAS No.: 445-11-4
M. Wt: 275.63 g/mol
InChI Key: ZLJMQNJNUWGTBL-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid is an organic compound with the molecular formula C7H5ClF3N2O3S. This compound is characterized by the presence of amino, chloro, and trifluoromethyl groups attached to a benzene ring, along with a sulfonic acid group. It is a colorless to pale yellow crystalline solid that is soluble in water and various organic solvents. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-(trifluoromethyl)benzenesulfonic acid to introduce a nitro group. This is followed by the reduction of the nitro group to an amino group using reducing agents such as iron powder or catalytic hydrogenation. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or water to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Iron powder, tin chloride, or catalytic hydrogenation with palladium on carbon are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups enhance its lipophilicity and membrane permeability. These interactions can modulate enzyme activity, inhibit microbial growth, or alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorobenzotrifluoride: Similar structure but lacks the sulfonic acid group.

    4-Chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the sulfonic acid group.

    2-Amino-5-chloro-3-(trifluoromethyl)benzenethiol: Contains a thiol group instead of a sulfonic acid group.

Uniqueness

2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid is unique due to the presence of the sulfonic acid group, which imparts high solubility in water and enhances its reactivity in various chemical processes. This makes it particularly valuable in applications requiring water-soluble compounds with strong acidic properties.

Properties

IUPAC Name

2-amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO3S/c8-4-2-6(16(13,14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJMQNJNUWGTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)S(=O)(=O)O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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